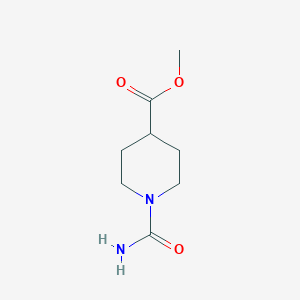

Methyl 1-carbamoylpiperidine-4-carboxylate

Description

Contextualization within Piperidine (B6355638) Heterocycle Chemistry Research

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govencyclopedia.pub As a saturated six-membered nitrogen-containing heterocycle, it provides a robust and conformationally defined scaffold that is crucial for the biological activity of many compounds. ijnrd.org The prevalence of this ring system in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, underscores its importance in drug design. nih.govencyclopedia.pub

Research in piperidine chemistry is extensive, focusing on the development of novel and efficient synthetic methodologies to access substituted piperidine derivatives. nih.gov Methods such as the hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and various multi-component reactions are continuously being refined to allow for precise control over stereochemistry and substitution patterns. nih.gov Methyl 1-carbamoylpiperidine-4-carboxylate fits squarely within this research domain as a pre-functionalized scaffold. Its structure offers readily available handles for further chemical modification, making it an attractive starting point for the synthesis of diverse libraries of piperidine-containing compounds for biological screening.

Historical Development and Significance of Carbamate (B1207046) and Piperidine Scaffolds in Organic Synthesis

Both the piperidine and carbamate moieties have a rich history and profound significance in organic chemistry. The piperidine structure was first identified in the alkaloid piperine, the pungent compound in black pepper. ijnrd.org Its structural elucidation and subsequent synthesis were foundational milestones in heterocyclic chemistry. Over the decades, the piperidine ring has been recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

The carbamate group (-NHCOO-), historically known as urethane, has also played a critical role in organic synthesis. Initially used in the production of polymers like polyurethanes, its utility expanded significantly with the advent of modern synthetic methods. In contemporary organic synthesis, carbamates are widely employed as protecting groups for amines. The tert-butoxycarbonyl (Boc) group, for example, is a carbamate that offers excellent stability and can be removed under specific, mild conditions, making it indispensable in peptide synthesis and complex molecule construction. nih.govchemicalbook.com Furthermore, the carbamate functional group itself is a key component in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets. ijnrd.org

The combination of these two historically significant scaffolds in this compound creates a molecule with inherent synthetic potential, drawing on the established reactivity and utility of both its components.

Role as a Key Intermediate and Building Block in Advanced Organic Synthesis

This compound serves as a crucial intermediate and building block due to the distinct reactivity of its functional groups. The carbamate group at the N-1 position not only modifies the reactivity of the piperidine nitrogen but can also be hydrolyzed or transformed. The methyl carboxylate group at the C-4 position is a versatile handle for a variety of chemical transformations, including amide bond formation, reduction to an alcohol, or conversion to other functional groups.

The utility of similar piperidine-4-carboxylate derivatives is well-documented. For instance, the closely related compound, methyl piperidine-4-carboxylate, is a reactant in the synthesis of antitubercular agents, protein kinase inhibitors, and catalysts for asymmetric hydrogenation. fishersci.com Similarly, an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been developed, highlighting its role as a key intermediate for highly active narcotic analgesics like remifentanil. researchgate.net

The presence of the N-carbamoyl group in this compound provides a stable, neutral modification to the piperidine nitrogen, distinguishing it from simple N-alkyl or N-acyl derivatives. This allows chemists to perform selective modifications at the C-4 position without interference from the typically basic piperidine nitrogen. Subsequently, the carbamate itself can be manipulated or removed if desired. This strategic arrangement makes the compound a valuable precursor for creating complex, multi-functionalized piperidine structures for various applications in medicinal and materials chemistry.

Data Tables

Table 1: Physicochemical Properties of Related Piperidine Carboxylates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl piperidine-4-carboxylate | 2971-79-1 | C₇H₁₃NO₂ | 143.19 |

| Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | C₇H₁₄ClNO₂ | 179.64 chemsrc.comnih.gov |

| Methyl 1-methylpiperidine-4-carboxylate | 1690-75-1 | C₈H₁₅NO₂ | 157.21 |

| Methyl 1-benzylpiperidine-4-carboxylate | 10315-06-7 | C₁₄H₁₉NO₂ | 233.31 nih.gov |

| Methyl 4-phenylpiperidine-4-carboxylate | 54824-07-6 | C₁₃H₁₇NO₂ | 219.28 nih.gov |

| Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | 124443-68-1 | C₁₂H₂₁NO₄ | 243.30 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-carbamoylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOXWIVVARYOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of Methyl 1 Carbamoylpiperidine 4 Carboxylate and Its Structural Analogues

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. iupac.org Consequently, a diverse array of synthetic methods for its construction and subsequent functionalization has been developed. These can be broadly categorized into two main approaches: the de novo construction of the piperidine ring through various cyclization reactions and the modification of a pre-existing piperidine core.

Cyclization Approaches

The formation of the piperidine ring can be achieved through a variety of intramolecular and intermolecular cyclization reactions. These methods offer a powerful means to control the substitution pattern and stereochemistry of the resulting heterocyclic system.

Electroreductive Cyclization: This electrochemical approach provides a green and efficient method for the synthesis of piperidine derivatives. It typically involves the reduction of an imine at the cathode, generating a radical anion that subsequently undergoes cyclization with a tethered alkyl halide. beilstein-journals.orgbeilstein-journals.orgnih.gov This method avoids the use of harsh reagents and often proceeds with good yields. beilstein-journals.org A key advantage is the ability to perform the reaction in a flow microreactor, which enhances the efficiency due to the large specific surface area. beilstein-journals.orgnih.gov

Intramolecular Cyclization: A broad category of reactions, intramolecular cyclizations are fundamental to piperidine synthesis. These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to close the six-membered ring. mdpi.com A variety of substrates and reaction conditions can be employed, leading to a wide range of substituted piperidines. For instance, the intramolecular amination of methoxyamine-containing boronic esters, proceeding through N-B bond formation and a 1,2-metalate shift, offers a route to piperidine derivatives. nih.gov Another approach involves the intramolecular hydroalkenylation of 1,6-ene-dienes catalyzed by nickel, providing a regioselective method for preparing six-membered N-heterocycles. nih.gov

Diels-Alder Reaction: The aza-Diels-Alder reaction is a powerful tool for the construction of tetrahydropyridine rings, which can be subsequently reduced to piperidines. acsgcipr.org This cycloaddition reaction involves a diene and a dienophile, where one or both components contain a nitrogen atom. researchgate.netacs.org The reaction can be highly stereoselective, allowing for the controlled synthesis of complex piperidine structures. thieme-connect.com Both normal and inverse electron-demand Diels-Alder reactions have been utilized, with intramolecular versions often being more facile. acsgcipr.org

Aza-Prins Cyclization: The aza-Prins reaction is a versatile and powerful method for the stereoselective synthesis of substituted piperidines. diva-portal.orgthieme-connect.comresearchgate.net This reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid, to form a piperidine ring. thieme-connect.comthieme-connect.com A key feature of this reaction is the ability to trap the resulting carbocation intermediate with various nucleophiles, leading to a wide range of functionalized piperidines. diva-portal.orgresearchgate.net

Michael Reaction: The intramolecular aza-Michael reaction is a straightforward and efficient strategy for constructing piperidine rings. nih.govntu.edu.sgnih.gov This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. ntu.edu.sg The reaction can be catalyzed by organocatalysts, leading to enantiomerically enriched piperidine derivatives. nih.govnih.gov Double aza-Michael additions have also been employed in the synthesis of complex alkaloids containing the piperidine motif. ntu.edu.sg

Mannich Reaction: The intramolecular Mannich reaction provides a valuable methodology for the synthesis of polysubstituted piperidines. acs.orgnih.gov This reaction involves the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone. acs.org When the amine and carbonyl components are part of the same molecule, an intramolecular cyclization occurs to form the piperidine ring. This approach has been successfully applied to the asymmetric synthesis of various piperidine alkaloids. acs.orgresearchgate.net

Ring Modification and Functionalization of Pre-existing Piperidine Cores

An alternative to de novo ring synthesis is the modification of a readily available piperidine starting material. This approach is particularly useful for introducing specific functional groups or altering the substitution pattern of the piperidine ring. Common strategies include hydrogenation of pyridine (B92270) precursors and direct C-H functionalization of the saturated piperidine ring.

One of the most common methods for preparing simple piperidines is the hydrogenation of the corresponding pyridine. This can be achieved using a variety of catalysts and reaction conditions. Subsequent functionalization can then be carried out on the saturated ring. For instance, N-alkylation or N-acylation can be readily performed on the piperidine nitrogen.

Direct C-H functionalization of the piperidine ring is a more modern and atom-economical approach. This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents at specific positions on the ring. For example, rhodium-catalyzed C-H insertion reactions have been utilized to introduce functional groups at the C2 and C4 positions of the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom.

Stereoselective Synthesis of Piperidine Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. Many of the cyclization strategies mentioned above can be rendered stereoselective through the use of chiral catalysts, auxiliaries, or starting materials.

For example, asymmetric aza-Prins reactions have been developed using chiral catalysts to produce enantiopure piperidines. thieme-connect.com Similarly, organocatalytic enantioselective intramolecular aza-Michael reactions have been employed for the synthesis of optically active substituted piperidines. nih.govnih.gov The intramolecular Mannich reaction has also been utilized in asymmetric syntheses, often starting from chiral sulfinimines to control the stereochemical outcome. acs.org

Below is a table summarizing various cyclization strategies for piperidine synthesis with some illustrative examples.

| Cyclization Strategy | Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Electroreductive Cyclization | Imine and terminal dihaloalkane | Electrochemical cell | Piperidine derivative | Good | beilstein-journals.org |

| Intramolecular Hydroalkenylation | 1,6-ene-diene | Nickel catalyst and chiral P-O ligand | Substituted piperidine | - | nih.gov |

| Aza-Diels-Alder Reaction | N-alkenyl iminium ion and alkene | TiCl4 | Polysubstituted piperidine | Excellent | thieme-connect.com |

| Aza-Prins Cyclization | Homoallylic amine and aldehyde | Lewis/Brønsted acid | Substituted piperidine | Excellent | thieme-connect.com |

| Intramolecular Aza-Michael Reaction | N-tethered alkene | Organocatalyst (e.g., quinoline derivative) | Enantiomerically enriched piperidine | Good | nih.gov |

| Intramolecular Mannich Reaction | δ-amino β-keto ester and aldehyde/ketone | - | Polysubstituted piperidine | - | acs.org |

Installation and Derivatization of Carbamoyl (B1232498) Moieties

Once the functionalized piperidine ring is constructed, the next crucial step is the installation of the carbamoyl group at the nitrogen atom. Several methods are available for the formation of carbamates, with the choice of method often depending on the specific substrate and desired reaction conditions.

Direct Carbamate (B1207046) Formation from CO2, Amines, and Alcohols/Alkyl Halides

The use of carbon dioxide (CO2) as a C1 building block for the synthesis of carbamates is an attractive and environmentally friendly approach. This method typically involves the reaction of an amine with CO2 to form a carbamate salt, which is then trapped by an electrophile, such as an alkyl halide or an alcohol.

The direct carboxylation of amines with CO2 can be facilitated by the use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting carbamate anion can then react with an alkyl halide to afford the desired carbamate. This three-component coupling of an amine, CO2, and an alkyl halide offers a mild and efficient route to carbamates.

Alternatively, the reaction can be performed with an alcohol as the electrophile, although this often requires activation of the alcohol. The direct conversion of CO2 into carbamates can be achieved using various catalytic systems.

Mitsunobu Reaction Variants for Carbamate Synthesis

The Mitsunobu reaction is a well-established method for the conversion of alcohols to a variety of functional groups, including carbamates, with inversion of stereochemistry. researchgate.net In the context of carbamate synthesis, a variation of the Mitsunobu reaction can be employed where an amine is first reacted with CO2 to form a carbamic acid in situ. This carbamic acid then acts as the nucleophile in the Mitsunobu reaction with an alcohol, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com

This one-pot protocol is mild, chemoselective, and efficient for the synthesis of a wide range of carbamates from the corresponding alcohols and amines. researchgate.netdtic.mil The reaction proceeds under neutral conditions, making it compatible with a variety of functional groups.

The table below provides a summary of the methods for carbamate formation.

| Method | Reactants | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Direct Carboxylation | Amine, CO2, Alkyl Halide | Base (e.g., DBU) | Mild conditions, environmentally friendly | - |

| Mitsunobu Reaction | Amine, CO2, Alcohol | Triphenylphosphine, DEAD/DIAD | Inversion of stereochemistry, mild conditions, one-pot | mdpi.comresearchgate.net |

N-Carbonylation and N-Acylation Techniques

The introduction of a carbamoyl group at the N1 position of the piperidine ring is a critical step in the synthesis of the target compound. This is typically achieved through N-carbonylation or N-acylation reactions. N-acylation is a fundamental transformation that provides an efficient means to form amides and related functional groups. orientjchem.org These reactions generally involve the treatment of the piperidine nitrogen with a suitable acylating or carbonylating agent.

Common acylating reagents include acyl chlorides and anhydrides, often in the presence of a base to neutralize the acid byproduct. orientjchem.org For the specific synthesis of a 1-carbamoyl group, several strategies can be employed. One approach involves the reaction of the piperidine nitrogen with an isocyanate. Alternatively, reagents like ethyl chloroformate can be used to form an intermediate carbamate, which can then be converted to the desired carbamoyl moiety. For instance, the reaction of 1-methyl-4-piperidone with ethyl chloroformate in toluene yields ethyl 4-carbonylpiperidine-1-carboxylate. google.com A similar strategy on the piperidine-4-carboxylate scaffold would yield an N-alkoxycarbonyl derivative, a precursor to the target carbamoyl compound.

Table 1: Examples of N-Acylation/Carbonylation Reagents for Piperidine Scaffolds This table is generated based on data from related synthesis procedures.

| Reagent | Product Functional Group | Typical Conditions | Reference |

|---|---|---|---|

| Ethyl Chloroformate | Ethoxycarbonyl | Toluene, Na2CO3, 80-85 °C | google.com |

| Propionyl Chloride | Propanoyl | Dichloroethane, reflux | researchgate.net |

| Methyl Formate | Formyl | Heat (80-150 °C), distill alcohol | google.com |

| Boc Anhydride | tert-Butoxycarbonyl | DCM, Et3N, room temp | chemicalbook.com |

Esterification and Carboxylic Acid Derivatization Routes

The methyl ester functionality at the C4 position is another key feature of the target molecule. Its synthesis is typically accomplished by esterification of the corresponding carboxylic acid or by derivatization of other related functional groups.

The most direct route to the methyl ester is the esterification of the corresponding piperidine-4-carboxylic acid. Classical Fischer esterification, involving refluxing the carboxylic acid in methanol (B129727) with a strong acid catalyst (e.g., H₂SO₄), is a common method. A related and highly effective method involves the use of thionyl chloride (SOCl₂) in methanol. This reagent converts the carboxylic acid to an acyl chloride in situ, which is then rapidly esterified by the methanol solvent. This procedure was used in the synthesis of methyl 1-methylpiperidine-4-carboxylate from 1-methylisonipecotic acid hydrochloride, yielding the product in high purity. prepchem.com

Alternatively, the methyl ester can be formed under basic conditions. The reaction of a carboxylate salt with an alkylating agent like iodomethane is a standard procedure. For example, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is readily converted to its methyl ester by treatment with iodomethane in the presence of potassium carbonate in a solvent like DMF. chemicalbook.com This method is particularly useful for substrates that are sensitive to acidic conditions.

Table 2: Comparison of Esterification Methods for Piperidine-4-Carboxylic Acid Derivatives This table is generated based on data from various synthesis procedures.

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, Methanol | -10 °C to 40 °C | 87% | prepchem.com |

| Alkylation | Iodomethane, K₂CO₃, DMF | Room Temperature, 3 hours | Not specified | chemicalbook.com |

| Hydrolysis then Acidification | NaOH, then HCl | Ambient Temperature | Not specified | google.com |

Transesterification is a valuable alternative method for synthesizing methyl esters, particularly when another ester, such as an ethyl or benzyl ester, is more readily available as a starting material. wikipedia.org This process involves exchanging the alkoxy group of an existing ester with that of an alcohol, in this case, methanol. wikipedia.org The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

In base-catalyzed transesterification, a catalytic amount of a base like sodium methoxide (B1231860) is added to a solution of the starting ester in excess methanol. The methoxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the methyl ester and the displaced alkoxide. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, making the ester more electrophilic and susceptible to attack by methanol. masterorganicchemistry.com

Various catalysts have been developed to facilitate transesterification under mild conditions, tolerating a range of functional groups. Catalysts such as scandium(III) triflate (Sc(OTf)₃) and silica chloride have proven effective for direct transesterification in boiling alcohols. organic-chemistry.orgorganic-chemistry.org The equilibrium of the reaction is often driven towards the desired methyl ester by using a large excess of methanol. wikipedia.org

Protecting Group Strategies for Amine and Carboxyl Functionalities

In the multi-step synthesis of complex molecules like Methyl 1-carbamoylpiperidine-4-carboxylate, protecting groups are often indispensable tools. They are used to temporarily mask reactive functional groups, such as the piperidine nitrogen, to prevent unwanted side reactions and ensure chemoselectivity. wikipedia.org

The secondary amine of the piperidine ring is both nucleophilic and basic, making it reactive under many conditions used for modifying other parts of the molecule, such as esterification. To circumvent this, the nitrogen is often protected. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under specific acidic conditions. scispace.com

Table 3: Common N-Protecting Groups for Piperidine Synthesis This table is generated based on established chemical principles and literature.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (TFA, HCl) | wikipedia.orgscispace.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂/Pd (Hydrogenolysis) | wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | wikipedia.orgcreative-peptides.com |

The ability to selectively remove a protecting group is the cornerstone of its utility. The Boc group, for example, is reliably cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. creative-peptides.comjgtps.com This process regenerates the free amine, which can then be subjected to further reactions, such as the N-carbonylation step to install the carbamoyl group.

An important concept in complex syntheses is the use of orthogonal protecting groups, which can be removed under different conditions. For instance, a molecule might contain a Boc-protected amine and a methyl ester. The Boc group can be selectively removed with acid without affecting the ester. Conversely, the methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., with LiOH or NaOH) while the Boc group remains intact. chemicalbook.comechemi.com This orthogonality allows for the sequential functionalization of different parts of the molecule. For example, after a synthetic sequence, a Boc-protected methyl ester can be deprotected at the nitrogen with acid to allow for N-acylation, or the ester can be hydrolyzed with base to allow for reactions at the carboxylic acid, all while the other functional group remains masked. rsc.org Thermal deprotection of Boc groups, sometimes in continuous flow systems, has also been developed as a method that avoids acidic reagents. acs.org

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry into the synthesis of functionalized piperidines involves a holistic approach to reaction design. Key strategies include the use of renewable feedstocks, the development of atom-economical reactions, and the replacement of toxic reagents and solvents with more benign alternatives. For the synthesis of carbamate derivatives, a significant focus has been on replacing hazardous phosgene-based reagents with safer carbon sources like carbon dioxide (CO2). nih.govacs.org The development of catalytic methods that operate under mild conditions and allow for easy recovery and reuse of the catalyst is also a cornerstone of sustainable synthetic chemistry. diva-portal.org

The reduction or elimination of volatile organic solvents is a primary goal in green synthesis. Methodologies such as mechanochemical grinding and reactions in alternative media like water or deep eutectic solvents (DESs) have shown significant promise.

Solvent-Free Approaches:

Mechanochemical synthesis, or "grindstone chemistry," involves conducting reactions by grinding solid reactants together, often without any solvent. orientjchem.org This technique has been successfully applied to the synthesis of N-substituted amines and other heterocyclic compounds, offering advantages such as mild reaction conditions, short reaction times, and simplified product isolation. orientjchem.orgrsc.org Another solvent-free method involves performing reactions on solid supports, such as basic alumina, sometimes enhanced by microwave irradiation. This approach has been demonstrated for benzoylation reactions and can be adapted for carbamoylation, providing a rapid and environmentally friendly alternative to traditional solution-phase synthesis. nih.gov

Alternative Media:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. Water-mediated intramolecular cyclization reactions have been developed for creating substituted piperidinols, showcasing the potential of aqueous media in synthesizing piperidine cores. nih.govajchem-a.com

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. These solvents are often biodegradable, have low volatility, and can be tuned for specific applications. Choline chloride-based DESs have been found suitable for the synthesis of carbamates, successfully facilitating reactions even with less reactive alkyl chlorides to yield the desired products in good yields. nih.gov

Supercritical Carbon Dioxide (scCO2): Acting as both a solvent and a reagent, scCO2 offers a green alternative for carbamate synthesis. The use of quaternary onium salts, such as tetrabutylammonium bromide, has been shown to positively influence reaction yields in this medium. nih.gov

| Methodology | Description | Key Advantages | Relevant Compounds/Reactions | Citations |

|---|---|---|---|---|

| Water-Mediated Cyclization | Utilizes water as the reaction solvent to facilitate the formation of the piperidine ring. | Non-toxic, non-flammable, abundant, environmentally benign. | Synthesis of substituted piperidinols. | nih.govajchem-a.com |

| Mechanochemical Grinding | Solvent-free reaction conducted by grinding solid reactants. | Avoids solvents, mild conditions, short reaction times, easy workup. | Synthesis of N-substituted amines and octahydroquinazolinones. | orientjchem.orgrsc.org |

| Deep Eutectic Solvents (DESs) | Use of a mixture of hydrogen bond donors and acceptors as the solvent system. | Low toxicity, biodegradable, low volatility, tunable properties. | Synthesis of carbamates using alkyl chlorides. | nih.gov |

| Supercritical CO2 | Employs carbon dioxide above its critical temperature and pressure as both solvent and reagent. | Non-toxic, readily available, allows for easy product separation. | Synthesis of carbamates in the presence of onium salt catalysts. | nih.gov |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound and its analogues, catalytic systems that utilize benign reagents and allow for catalyst recycling are particularly valuable.

Utilization of CO2 as a C1 Feedstock:

A key green strategy in carbamate synthesis is the use of carbon dioxide as a renewable and non-toxic C1 source, replacing hazardous reagents like phosgene. nih.govrsc.org Various catalytic systems have been developed to facilitate the reaction of CO2 with amines and alcohols or other electrophiles. acs.orgrsc.org

Basic Catalysts: Simple, inexpensive, and non-toxic alkali metal salts like potassium carbonate (K2CO3) have been employed as effective catalysts for the direct synthesis of carbamates from an amine, CO2, and a silicate ester. acs.org This approach is applicable to both alkyl and aromatic amines.

Organocatalysis: Bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2. These catalysts work by stabilizing the carbamic acid intermediate while activating it for subsequent bond formation. nih.gov

Photocatalysis: Modern synthetic methods include photoinduced carbamoylation, which can be achieved through dual photoredox and hydrogen atom transfer (HAT) catalysis. This approach allows for the generation of carbamoyl radicals from readily available formamides under mild conditions, avoiding the need for sacrificial oxidants. chemrxiv.org

Heterogeneous and Recyclable Catalysts:

Zeolite-Based Catalysts: Metal complex-containing zeolite frameworks have been used for producing carbamates with good selectivity. nih.gov

Polymer-Bound and Magnetic Catalysts: Zinc(II) complexes bound to polymers or graphene oxide have proven effective for CO2 fixation in carbamate synthesis under mild conditions. nih.gov Similarly, piperidine-4-carboxylic acid functionalized onto magnetic iron oxide nanoparticles has been used as a magnetically recoverable catalyst, demonstrating high conversion rates and reusability over multiple cycles. diva-portal.org

Metal-Free Systems: In some cases, catalysis can be avoided altogether or replaced with simple reagents. A novel approach utilizes tert-butoxide lithium (t-BuOLi) as a base to directly transform Boc-protected amines into carbamates, eliminating the need for metal catalysts and toxic reagents. rsc.org

| Catalyst Type | Example System | Reaction | Key Green Features | Citations |

|---|---|---|---|---|

| Basic Inorganic Salt | Potassium Carbonate (K₂CO₃) | Amine + CO₂ + Silicate Ester → Carbamate | Inexpensive, non-toxic, readily available catalyst. | acs.org |

| Organocatalyst | Bifunctional Organocatalyst | Unsaturated Amine + CO₂ → Cyclic Carbamate | Enantioselective, metal-free, utilizes CO₂. | nih.gov |

| Photocatalyst | Dual Photoredox/HAT System | Carbamoylation with Formamides | Mild conditions, avoids sacrificial oxidants, high atom economy. | chemrxiv.org |

| Heterogeneous Catalyst | Magnetic Nanoparticles (Fe₃O₄-PPCA) | Knoevenagel Condensation (Principle applicable) | Easily recoverable by magnetism, high reusability. | diva-portal.org |

| Metal-Free Reagent | tert-Butoxide Lithium (t-BuOLi) | Boc-Amine + Alcohol → Carbamate | Eliminates need for metal catalysts and hazardous reagents. | rsc.org |

Reactivity and Transformation Studies of Methyl 1 Carbamoylpiperidine 4 Carboxylate

Reactions of the Carbamoyl (B1232498) Group

The carbamoyl group (–CONH₂) is a primary amide derivative of a carbamic acid. Its reactivity is centered on the amide linkage and the nitrogen-hydrogen bonds.

Hydrolysis and Stability Studies

The carbamoyl group, being an amide, is generally stable to hydrolysis under neutral conditions. The hydrolysis of amides typically requires vigorous conditions, such as prolonged heating in the presence of strong acids or bases. Under these conditions, the C-N bond of the carbamoyl group would cleave.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would ultimately lead to the formation of the piperidinium (B107235) salt, carbon dioxide, and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under strong basic conditions, hydroxide (B78521) ions would act as the nucleophile, attacking the carbonyl carbon. This process, also typically requiring heat, would yield the deprotonated piperidine (B6355638) (free amine), a carbonate salt, and ammonia.

Compared to the ester group at the 4-position, the carbamoyl group is significantly more resistant to hydrolysis.

N-Substitution and Derivatization Reactions

The nitrogen atom of the primary carbamoyl group possesses two hydrogen atoms that can be substituted, allowing for the synthesis of various derivatives. While the nitrogen lone pair is delocalized by resonance with the carbonyl group, making it less nucleophilic than an amine, it can still participate in certain reactions.

N-substituted carbamoyl chlorides are often used as reagents to form substituted ureas and carbamates. organic-chemistry.orgrsc.org By analogy, the N-H bonds in Methyl 1-carbamoylpiperidine-4-carboxylate could potentially undergo reactions such as:

N-Alkylation: Reaction with alkyl halides in the presence of a strong base to form N-alkyl or N,N-dialkyl derivatives.

N-Acylation: Reaction with acyl chlorides or anhydrides to yield N-acylurea derivatives.

These derivatization reactions allow for the modification of the compound's structure and properties.

Rearrangement Studies

Rearrangement reactions involving the carbamoyl group of this specific molecule are not widely documented. Classical molecular rearrangements, such as Wagner-Meerwein or Pinacol rearrangements, typically involve the formation and subsequent stabilization of a carbocation intermediate through the migration of an alkyl or aryl group. egyankosh.ac.inmasterorganicchemistry.com The carbamoyl group itself is a stable functional group and does not readily form intermediates that would trigger such rearrangements under standard conditions. Reactions like the Hofmann rearrangement, which involves the conversion of a primary amide to a primary amine, would require specific reagents like bromine and a strong base and would lead to the degradation of the carbamoyl moiety.

Reactions of the Ester Group

The methyl ester group (–COOCH₃) is a key site for transformations, particularly through nucleophilic acyl substitution.

Saponification and Ester Hydrolysis Kinetics

Saponification is the base-promoted hydrolysis of an ester, a fundamental and irreversible reaction that converts the ester into a carboxylate salt and an alcohol. masterorganicchemistry.comlibretexts.org For this compound, this reaction involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. masterorganicchemistry.comlibretexts.org The methoxide, being a strong base, subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the highly stable carboxylate salt and methanol (B129727). masterorganicchemistry.com Acidification in a subsequent workup step is required to obtain the free carboxylic acid. masterorganicchemistry.com

The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion concentration. The rate is influenced by factors such as temperature, solvent, and the steric hindrance around the carbonyl group.

| Parameter | Typical Condition | Role/Effect |

|---|---|---|

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the hydroxide nucleophile. |

| Solvent | Aqueous alcohol (e.g., H₂O/Ethanol) or THF/H₂O | Ensures solubility of both the ester and the hydroxide salt. |

| Temperature | Room Temperature to Reflux | Increases the reaction rate; heating is often required. |

| Stoichiometry | Slight excess of base | Ensures complete conversion of the ester. |

Transesterification and Alcoholysis

Transesterification, or alcoholysis, is the process of exchanging the alkoxy group of an ester with that of an alcohol. researchgate.net This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). In the context of this compound, reacting the compound with a different alcohol (R'OH) would replace the methyl group (–CH₃) with the new alkyl group (–R'), yielding a new ester and methanol as a byproduct. nih.gov

The reaction is an equilibrium process. To drive the reaction toward the desired product, the reactant alcohol is often used in large excess, or the methanol byproduct is removed as it is formed. researchgate.net This type of reaction is widely employed in industrial processes, such as the production of biodiesel from vegetable oils. nih.gov

| Parameter | Acid Catalysis | Base Catalysis |

|---|---|---|

| Catalyst | H₂SO₄, HCl, TsOH | NaOR', KOR', KOH |

| Alcohol (R'OH) | Used as solvent (large excess) | Used as solvent (large excess) |

| Temperature | Typically heated to reflux | Often proceeds at lower temperatures (e.g., 60-65°C) |

| Reaction Time | Several hours | Can range from minutes to hours |

Reduction to Alcohols and Aldehydes

The methyl carboxylate group is a primary site for reduction reactions. The choice of reducing agent is critical to selectively target the ester and to control the extent of reduction, yielding either the corresponding primary alcohol or the aldehyde.

Strong, non-selective hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. masterorganicchemistry.comharvard.edu The reaction proceeds through a two-step mechanism involving nucleophilic acyl substitution to form an intermediate aldehyde, which is immediately further reduced to the primary alcohol, (1-carbamoylpiperidin-4-yl)methanol. ucalgary.ca Given the high reactivity of LiAlH₄, this process is generally not suitable for isolating the aldehyde intermediate. ucalgary.ca It is also important to note that LiAlH₄ can also reduce the N-carbamoyl (urea) moiety, which may lead to the formation of the corresponding N-methylated amine, complicating the product mixture. stackexchange.com

For the selective partial reduction of the ester to the corresponding aldehyde, 4-formyl-1-piperidinecarboxamide, more sterically hindered or less reactive hydride reagents are required, typically at low temperatures to prevent over-reduction. rsc.org Reagents like Diisobutylaluminium Hydride (DIBAL-H) or Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) are commonly employed for this transformation. researchgate.net These reagents can selectively reduce esters to aldehydes, allowing for the isolation of the aldehyde product before further reduction occurs.

| Reagent | Expected Product | Selectivity & Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (1-Carbamoylpiperidin-4-yl)methanol | Powerful, non-selective reagent. Reduces esters and carboxylic acids to primary alcohols. masterorganicchemistry.comharvard.edu May also reduce the N-carbamoyl group. stackexchange.com |

| Sodium Borohydride (NaBH₄) | No Reaction | Generally not reactive enough to reduce esters. masterorganicchemistry.com |

| Diisobutylaluminium Hydride (DIBAL-H) | 4-Formyl-1-piperidinecarboxamide | Allows for selective reduction to the aldehyde, especially at low temperatures (e.g., -78 °C). researchgate.net |

| Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) | 4-Formyl-1-piperidinecarboxamide | A sterically hindered and less reactive alternative to LiAlH₄ for partial reduction. |

Amidation and Peptide Coupling Analogues

The transformation of the methyl ester into a carboxamide is a key reaction for generating structural analogues, including those resembling peptide linkages. This can be achieved either through direct amidation or, more commonly, via a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid followed by amide bond formation using standard coupling reagents. researchgate.net

Direct amidation of the methyl ester is possible but often requires harsh conditions or specific catalysts. mdpi.com A more versatile and widely practiced approach is the initial saponification of the methyl ester to yield 1-carbamoylpiperidine-4-carboxylic acid. This carboxylic acid can then be coupled with a wide array of primary or secondary amines to form diverse piperidine-4-carboxamide derivatives. researchgate.net

The formation of the amide bond from the carboxylic acid is facilitated by a vast toolkit of peptide coupling reagents. bachem.com These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by an amine. luxembourg-bio.com The choice of reagent can influence reaction efficiency, yield, and the suppression of side reactions like racemization. peptide.com Research on related piperidine scaffolds has demonstrated the synthesis of various carboxamide derivatives with potential biological activities. unica.itontosight.ai

| Coupling Reagent | Abbreviation | Notes |

|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly efficient but produces a carcinogenic byproduct (HMPA). bachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A safer, non-toxic alternative to BOP with similar high efficiency. Useful for hindered amino acids. luxembourg-bio.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and effective coupling agent used in the synthesis of amides from carboxylate salts. organic-chemistry.org |

| N,N'-Dicyclohexylcarbodiimide | DCC | A classic, cost-effective reagent, often used with additives like HOBt to minimize racemization. The byproduct (DCU) is poorly soluble. bachem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct through aqueous workup. bachem.com |

Reactivity of the Piperidine Ring System

The N-carbamoylpiperidine ring is a saturated heterocycle, which generally limits its reactivity compared to aromatic systems. However, the nitrogen atom and its adjacent α-protons provide sites for specific transformations, including oxidation and C-H functionalization.

Electrophilic and Nucleophilic Functionalization of the Heterocycle

Direct electrophilic substitution on the saturated piperidine ring is synthetically challenging. However, functionalization can be achieved by modifying the electronic nature of the ring. For instance, iminium ions can be generated from piperidine derivatives, which act as electrophiles. nii.ac.jp Conversely, these iminium ions can be converted in situ to enamines, which are nucleophilic and can react with various electrophiles, leading to functionalization at the C3 position of the piperidine ring. nii.ac.jp

Direct nucleophilic substitution on the piperidine ring requires the presence of a suitable leaving group, which is absent in the parent structure. Therefore, nucleophilic functionalization is more commonly achieved through conjugate addition to unsaturated piperidine precursors (e.g., tetrahydropyridines) or through reactions involving organometallic intermediates.

Oxidation and Reduction Chemistry of the Piperidine Ring

The saturated piperidine ring is generally stable to reduction. The primary focus of reactivity studies on this system involves oxidation. The oxidation of N-acyl and N-carbamoyl protected piperidines can proceed via several pathways.

One significant pathway involves oxidation at the carbon alpha to the nitrogen atom. This can be achieved using various oxidizing agents, including hypervalent iodine reagents, to generate N-acyliminium ion intermediates. nih.gov These electrophilic intermediates are highly valuable in synthesis as they can be trapped by a range of nucleophiles to introduce substituents at the C2 or C6 positions.

Alternatively, oxidation can lead to the formation of cyclic lactams. Studies on N-acyl-piperidines have shown that reagents like iron(II)-hydrogen peroxide can yield the corresponding piperidin-2-ones. researchgate.net Dehydrogenation using reagents such as mercury(II)-EDTA is another method to form iminium intermediates, which can then be further transformed. researchgate.net

C-H Functionalization Studies on the Piperidine Core

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying the piperidine core without pre-functionalization. Significant progress has been made in the transition-metal-catalyzed C-H activation of N-protected piperidines. The N-carbamoyl group, similar to the widely studied N-Boc group, can influence the site-selectivity of these reactions.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be highly effective. nih.gov The regioselectivity of the functionalization (i.e., at the C2, C3, or C4 positions) can be precisely controlled by the choice of both the catalyst and the N-protecting group. nih.gov For example, specific rhodium catalysts can direct functionalization to the C2 position of N-Boc-piperidine, while others favor the C4 position when a different N-acyl group is used. nih.gov Gold-catalyzed carbene transfer has also been reported for the C-H functionalization of N-heterocycles. chemrxiv.org Furthermore, oxidative C-H functionalization methods have been developed for N-carbamoyl systems, allowing for the introduction of various unsaturated groups. rsc.org

| Catalyst System | N-Protecting Group | Position Functionalized | Reaction Type |

|---|---|---|---|

| Rhodium(II) Carboxylates (e.g., Rh₂(R-TCPTAD)₄) | N-Boc | C2-Position | C-H Insertion nih.gov |

| Rhodium(II) Carboxamidates (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) | N-α-oxoarylacetyl | C4-Position | C-H Insertion nih.gov |

| Gold(I) Complexes | Various (including protected) | Site-selective | Carbene Transfer chemrxiv.org |

| TEMPO Oxoammonium Salt | N-Carbamoyl | α-Position (C2/C6) | Oxidative C-H Alkynylation/Alkenylation rsc.org |

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. nih.gov Piperidine scaffolds are valuable building blocks in MCRs for generating molecular diversity. While direct use of this compound in MCRs is not extensively documented, its derivatives are ideal candidates for such transformations.

For instance, hydrolysis of the ester to the carboxylic acid, followed by reduction to the aldehyde (4-formyl-1-piperidinecarboxamide), would provide a key component for well-known MCRs. This aldehyde could participate in the Ugi or Passerini reactions, combining with an amine, an isocyanide, and a carboxylic acid (for Ugi) to rapidly assemble complex peptide-like structures. mdpi.com Similarly, the ketone derivative, 1-carbamoylpiperidin-4-one, could be a substrate in Strecker reactions to synthesize α-aminonitriles, which are precursors to α-amino acids. mdpi.com

Cascade reactions, which involve a sequence of intramolecular transformations, can also be envisaged. For example, a suitably functionalized derivative of the piperidine ring could undergo a cascade of cyclization and/or reduction steps to build more complex, polycyclic alkaloid-like structures. mdpi.com

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution or the solid state. For Methyl 1-carbamoylpiperidine-4-carboxylate, NMR is crucial for verifying the covalent framework and understanding its conformational preferences, which are governed by the piperidine (B6355638) ring and the N-carbamoyl substituent.

A comprehensive structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. These techniques collectively map the intricate network of covalent bonds and spatial relationships within the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, distinct signals are expected for the methyl ester, the piperidine ring protons and carbons, and the carbamoyl (B1232498) group.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. For the piperidine ring, COSY spectra would show correlations between adjacent protons (e.g., H2 with H3, H5 with H6), helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a definitive method for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for piecing together the molecular skeleton. For instance, the protons of the methyl group (–OCH₃) would show a correlation to the ester carbonyl carbon (–COO–), and the protons on the carbons adjacent to the nitrogen (C2/C6) would correlate with the carbamoyl carbonyl carbon (–CONH₂).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for stereochemical and conformational analysis. In the piperidine ring, NOESY can distinguish between axial and equatorial protons by showing correlations between protons on the same face of the ring (e.g., 1,3-diaxial interactions).

The table below outlines the predicted NMR data for this compound, based on typical chemical shifts for similar N-acylpiperidine structures.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| -C(O)NH₂ | ~5.5-7.0 (br s, 2H) | ~158 | H2/H6 | - |

| C2/C6 | Axial: ~2.8-3.1 (m) Equatorial: ~4.0-4.3 (m) | ~43 | C(O)NH₂, C3/C5 | H2eq-H6eq, H2ax-H4ax |

| C3/C5 | Axial: ~1.6-1.8 (m) Equatorial: ~1.9-2.1 (m) | ~28 | C4, C2/C6 | H3eq-H5eq, H3ax-H(C4) |

| C4 | ~2.4-2.6 (m, 1H) | ~41 | C(O)OCH₃, C3/C5 | H4-H3ax/H5ax |

| -C(O)OCH₃ | - | ~175 | H(OCH₃), H4 | - |

| -OCH₃ | ~3.6-3.7 (s, 3H) | ~52 | C(O)OCH₃ | H4 |

Molecules are not static entities and often undergo rapid conformational changes at room temperature. For this compound, two key dynamic processes are expected:

Piperidine Ring Inversion: The six-membered piperidine ring predominantly exists in a chair conformation. It can undergo a "ring flip" to an alternative chair conformation. This process interconverts axial and equatorial substituents.

Amide Bond Rotation: The C–N bond of the carbamoyl group (–CO–NH₂) has significant partial double bond character due to resonance. This restricts rotation around the bond, potentially leading to the existence of distinct rotational isomers (rotamers).

At room temperature, these interconversions are typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, these processes can be slowed down. Dynamic NMR studies involve recording NMR spectra at various temperatures. As the temperature decreases, the rate of interconversion slows, causing the averaged signals to broaden, then separate (decoalesce) into distinct signals for each conformer. The temperature at which the signals merge is known as the coalescence temperature (Tc) . From Tc and the frequency separation of the signals (Δν), the free energy of activation (ΔG‡) for the conformational process can be calculated, providing quantitative data on the energy barrier of the interconversion. nih.govrsc.orgbeilstein-journals.orgresearchgate.net Studies on related N-acyl piperazines have shown that energy barriers for such processes can be determined with high accuracy using this method. rsc.org

While solution-state NMR provides information about the average conformation of a flexible molecule, Solid-State NMR (SSNMR) analyzes the compound in its crystalline form. This technique is valuable for:

Studying Polymorphism: The compound may crystallize in different forms (polymorphs), each with a unique arrangement of molecules in the crystal lattice. SSNMR can distinguish between these polymorphs.

Determining Solid-State Conformation: The conformation of the molecule in the solid state can be "locked" and may differ from the preferred conformation in solution. SSNMR, often combined with X-ray diffraction data, can elucidate this solid-state structure.

Analyzing Intermolecular Interactions: SSNMR can probe intermolecular interactions, such as hydrogen bonding involving the carbamoyl group, which dictates the crystal packing.

Mass Spectrometry (MS) for Elucidation of Reaction Pathways and Impurity Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive method used to determine the molecular weight of a compound, confirm its elemental formula, and deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy and precision (typically to four or five decimal places). This capability allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₁₄N₂O₃.

The calculated monoisotopic mass for the neutral molecule is 186.10044 Da. HRMS would typically analyze the protonated molecule, [M+H]⁺, with an expected exact mass of 187.10772 Da. nih.gov Experimental measurement of this mass to within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the assigned elemental composition, which is a critical step in structure confirmation and impurity identification.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the "precursor ion," e.g., the protonated molecule at m/z 187.1) is selected, isolated, and then fragmented by collision with an inert gas. The resulting "product ions" are then mass-analyzed. The fragmentation pattern is like a molecular fingerprint and provides valuable clues about the molecule's structure.

For the protonated this compound, several fragmentation pathways can be proposed based on the known fragmentation behavior of amides, esters, and cyclic amines. nih.govresearchgate.netlibretexts.orgresearchgate.net

Proposed Key Fragmentation Pathways:

Loss of Isocyanic Acid: A common fragmentation for primary amides is the neutral loss of isocyanic acid (HNCO, 43.01 Da), which would lead to a fragment ion at m/z 144.1.

Loss of Methanol (B129727): The ester group can undergo a neutral loss of methanol (CH₃OH, 32.03 Da), resulting in an acylium ion at m/z 155.1.

Alpha Cleavage: Cleavage of the bonds adjacent (alpha) to the piperidine nitrogen is a characteristic fragmentation for cyclic amines. This can lead to the opening of the ring and the formation of various smaller fragment ions.

Piperidine Ring Fragmentation: The piperidine ring itself can fragment, often initiated by the cleavage of the C-C bonds, leading to characteristic ion clusters.

The table below summarizes the expected major ions in the MS/MS spectrum of protonated this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 187.1 | 170.1 | NH₃ (Ammonia) | Loss of ammonia from the carbamoyl group |

| 187.1 | 155.1 | CH₃OH (Methanol) | Loss of methanol from the ester group |

| 187.1 | 144.1 | HNCO (Isocyanic Acid) | Loss of isocyanic acid from the carbamoyl group |

| 187.1 | 128.1 | •CONH₂ + CH₃• | Complex fragmentation involving multiple losses |

| 187.1 | 84.1 | C₄H₅NO₂ | Fragment corresponding to the protonated piperidine ring after loss of substituents |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, these methods would reveal characteristic vibrational frequencies corresponding to its distinct structural components: the carbamoyl group, the methyl ester, and the piperidine ring.

The carbamoyl moiety (-CONH₂) is expected to exhibit several key vibrations. The N-H stretching vibrations typically appear as two distinct bands in the region of 3400-3200 cm⁻¹ for a primary amide. The C=O stretching vibration of the amide, known as the Amide I band, is a strong absorption anticipated in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or the Amide II band, is expected to appear around 1640-1550 cm⁻¹.

The methyl ester group (-COOCH₃) also presents characteristic vibrational signatures. A strong C=O stretching band for the ester is typically observed between 1750 and 1735 cm⁻¹. Additionally, two C-O stretching vibrations are expected: one for the C-O single bond adjacent to the carbonyl and the other for the O-CH₃ bond, usually found in the 1300-1000 cm⁻¹ region.

The piperidine ring will contribute to the spectrum through its C-H stretching vibrations, just below 3000 cm⁻¹, and various C-C and C-N stretching and bending modes in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds of the amide and ester groups give strong signals in the IR spectrum, the less polar C-C bonds of the piperidine ring may produce more intense signals in the Raman spectrum. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the ring structure.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carbamoyl (-CONH₂) | N-H Stretch | 3400-3200 | Weak |

| C=O Stretch (Amide I) | 1680-1630 | Moderate | |

| N-H Bend (Amide II) | 1640-1550 | Weak | |

| Methyl Ester (-COOCH₃) | C=O Stretch | 1750-1735 | Moderate |

| C-O Stretch | 1300-1000 | Moderate to Strong | |

| Piperidine Ring | C-H Stretch | 2950-2850 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a solid-state crystal lattice. For this compound, a single-crystal X-ray diffraction study would provide invaluable information, including bond lengths, bond angles, and torsional angles, confirming the conformation of the piperidine ring (likely a chair conformation) and the orientation of the carbamoyl and methyl carboxylate substituents.

A critical aspect of the crystal structure analysis is the elucidation of intermolecular interactions, particularly hydrogen bonds. The carbamoyl group is a potent hydrogen-bonding moiety, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. This functionality often leads to the formation of robust supramolecular synthons, such as the classic amide-amide hydrogen-bonded dimer or catemer motifs.

The oxygen atoms of the methyl ester carbonyl group can also act as hydrogen bond acceptors. Therefore, a network of hydrogen bonds involving N-H···O=C (amide) and potentially N-H···O=C (ester) interactions would be expected to dictate the crystal packing. A detailed analysis would reveal the dimensionality of this network (e.g., 1D chains, 2D sheets, or a 3D framework).

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Carbamoyl N-H | Carbamoyl C=O | Intermolecular |

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements and/or conformations. These different forms, or polymorphs, can exhibit varied physicochemical properties. The presence of flexible functional groups and potent hydrogen-bonding sites in this compound suggests that it could be susceptible to polymorphism.

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. rsc.orgnih.gov For this compound, crystal engineering strategies could be employed to deliberately target different supramolecular synthons and potentially isolate different polymorphs. By understanding the competition between various hydrogen bond donors and acceptors, it may be possible to influence the resulting crystal packing. For example, the robust amide-amide dimer is a common motif in primary carboxamides and could be a dominant feature in the crystal structure of this molecule. acs.orgul.ie Studies on related carboxamide systems have shown that the formation of specific hydrogen-bonded networks can be a reliable strategy in designing crystalline solids. rsc.orgnih.govul.ie

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment (if chiral derivatives are relevant)

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).

However, if chiral derivatives of this compound were to be synthesized, these techniques would become indispensable for assigning their absolute configuration. For instance, the introduction of a substituent on the piperidine ring could create one or more chiral centers. In such cases, ECD, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, and VCD, its vibrational analogue in the infrared region, could be used.

The experimental ECD and VCD spectra of a chiral derivative could be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the chiral center(s) in the molecule. Chiroptical spectroscopic features are highly sensitive to the three-dimensional arrangement of atoms, making them powerful tools in stereochemical analysis.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies of Methyl 1 Carbamoylpiperidine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. echemcom.com It offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of this size. researchgate.net

For Methyl 1-carbamoylpiperidine-4-carboxylate, DFT studies are crucial for elucidating its conformational landscape. The piperidine (B6355638) ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can accurately predict the relative energies of these conformers. researchgate.netmdpi.com The chair conformation is typically the most stable for a piperidine ring. Calculations would further explore the energetic preference for the carbamoyl (B1232498) and methyl carboxylate substituents being in either axial or equatorial positions. The equatorial position is generally favored for larger substituents to minimize steric hindrance.

DFT is also employed to map out reaction pathways by locating and characterizing transition states. For instance, the rotational barriers of the N-carbamoyl and C-carboxylate groups can be calculated to understand the molecule's dynamic behavior. The energy difference between the ground state and the transition state provides the activation energy for a particular process.

Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | Carbamoyl (Eq), Carboxylate (Eq) | 0.00 (Most Stable) |

| Chair 2 | Carbamoyl (Ax), Carboxylate (Eq) | 2.5 |

| Chair 3 | Carbamoyl (Eq), Carboxylate (Ax) | 3.1 |

| Twist-Boat | - | 5.8 |

| Boat | - | 7.2 |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on theoretical principles without the inclusion of empirical data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can provide highly accurate results. researchgate.net

These methods are particularly valuable for predicting thermochemical properties such as enthalpy of formation, heat capacity, and entropy. By calculating the vibrational frequencies of the molecule, these thermodynamic parameters can be derived using statistical mechanics.

Kinetic predictions involve calculating the rate constants of chemical reactions. By determining the energies of reactants, products, and the transition state between them, the activation energy can be established. This information is vital for understanding the likelihood and speed of potential reactions involving this compound, such as hydrolysis of the ester or carbamoyl group.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Quantum chemical calculations provide detailed information on molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital containing the most loosely held electrons. Its energy level is related to the molecule's ability to donate electrons. The region of the molecule where the HOMO is localized indicates the most likely site for electrophilic attack. For this compound, the HOMO is likely to have significant contributions from the oxygen and nitrogen atoms due to their lone pairs.

LUMO: Represents the lowest energy orbital that can accept electrons. Its energy level is related to the molecule's electron-accepting ability. The LUMO's location highlights potential sites for nucleophilic attack, likely centered on the carbonyl carbons of the ester and carbamoyl groups.

The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, illustrates the electron density across the molecule. researchgate.net The MEP map for this compound would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic interaction. Positive potential (blue) would be found around the hydrogen atoms, particularly the N-H protons of the carbamoyl group.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. frontiersin.org MD simulations model the molecule as a collection of atoms interacting through a set of classical physics potentials known as a force field (e.g., AMBER, GROMOS). mdpi.comnih.gov

MD simulations of this compound can reveal its conformational flexibility in detail. By simulating the molecule's movements over nanoseconds or microseconds, one can observe transitions between different chair and boat conformations of the piperidine ring and the rotation of its substituent groups. nih.gov This provides a dynamic picture that complements the static energy calculations from DFT.

Furthermore, MD simulations are exceptionally useful for studying interactions with the surrounding environment, such as a solvent. emory.edu By placing the molecule in a simulated box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the solvent and the compound's hydrogen bond donors (N-H) and acceptors (C=O, O-CH3). nih.gov These simulations can provide insights into solubility and how the solvent influences the conformational preferences of the molecule. dntb.gov.ua

Quantitative Structure-Reactivity/Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features with its physical properties or reactivity. researchgate.netresearchgate.net

In a QSPR study involving this compound and related compounds, the first step is to calculate a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Based on the 3D shape and size of the molecule.

Quantum-chemical descriptors: Derived from calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). scispace.com

Once these descriptors are calculated for a series of molecules, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that links the descriptors to a specific experimental property (e.g., boiling point, solubility, chromatographic retention time). researchgate.netopenmedicinalchemistryjournal.com Such models can then be used to predict the properties of new or untested compounds without performing experiments.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The magnetic shielding of each nucleus is calculated, and by referencing it against a standard compound (like tetramethylsilane), the chemical shift can be predicted. idc-online.com The accuracy of these predictions is often high enough to help assign experimental peaks and even distinguish between different isomers or conformers. mdpi.com

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Carbamoyl) | 158.5 | 159.1 |

| C=O (Ester) | 174.2 | 174.9 |

| O-CH₃ | 52.1 | 51.8 |

| C4 (Piperidine) | 41.5 | 41.2 |

| C2, C6 (Piperidine) | 44.8 | 44.5 |

| C3, C5 (Piperidine) | 28.9 | 28.6 |

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in an infrared (IR) spectrum. Quantum chemical calculations can compute these vibrational modes. researchgate.net The predicted frequencies are often systematically scaled by a small factor to better match experimental values. researchgate.net This allows for the assignment of key functional group vibrations, such as the C=O stretches of the carbamoyl and ester groups, and the N-H stretches of the carbamoyl group. nih.gov Predicted IR spectra can be a powerful tool for confirming the identity of a synthesized compound. vscht.cz

Advanced Analytical and Separation Techniques in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds in pharmaceutical and chemical research. Its high resolution and sensitivity make it ideal for assessing the purity of Methyl 1-carbamoylpiperidine-4-carboxylate and for monitoring the progress of its synthesis reactions.

In a typical HPLC analysis for purity determination, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is commonly achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the separation of the main compound from any impurities, starting materials, or by-products. nih.gov Detection is typically performed using a UV-VIS detector, monitoring at a wavelength where the analyte exhibits maximum absorbance. nih.gov

The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows researchers to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) nih.gov |

| Mobile Phase A | 0.1% TFA in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient | 5% to 95% B over 8 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm nih.gov |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 2: Hypothetical HPLC Data for Reaction Monitoring

| Reaction Time (hours) | Reactant A Peak Area (%) | Product Peak Area (%) | Impurity X Peak Area (%) |

|---|---|---|---|

| 0 | 98.5 | 0.5 | 1.0 |

| 1 | 65.2 | 33.1 | 1.7 |

| 2 | 30.1 | 67.5 | 2.4 |

| 4 | 5.3 | 92.0 | 2.7 |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)